4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-12-11(16)13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRRUHFHYXAIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole with benzoic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, affecting the biosynthesis of essential biomolecules and interfering with cellular processes such as DNA synthesis and cell division .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
- CAS Number : 13870-58-1
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Structural Features : Comprises a benzoic acid moiety linked to a 5-methyl-2-oxoimidazoline ring, where the imidazole ring is partially saturated (2,3-dihydro-1H-imidazol-1-yl) .
- Condensation reactions between aldehydes and diamino benzoic acids in solvents like DMF, often catalyzed by sodium bisulfite .
- Palladium-catalyzed amination for introducing aryl/heteroaryl groups to the imidazole core, as seen in structurally related compounds .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table highlights key structural and functional differences between the target compound and related imidazole derivatives:
Key Observations from Comparative Analysis
Positional Isomerism :
- The target compound and its 3-methyl isomer (CAS 1708427-93-3) share identical molecular formulas but differ in methyl group placement. This subtle change can significantly alter electronic properties, solubility, and binding affinity in biological systems .
Ester derivatives (e.g., methyl ester, CAS 936249-84-2) are often used as synthetic intermediates, with the free acid form (target compound) being pharmacologically active .
Complex Substituents :
- Compounds like 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid (CCDC 1038591) exhibit higher molecular weights and lipophilicity due to bulky substituents, which may impact pharmacokinetics .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related imidazoles, such as condensation of 3,4-diaminobenzoic acid with aldehydes or ketones under acidic conditions .
Research Findings and Data Gaps
- Crystallographic Data : The crystal structure of a related compound (CCDC 1038591) reveals a planar imidazole ring with intermolecular hydrogen bonds involving the benzoic acid group, suggesting similar packing behavior for the target compound .
- Analytical Characterization : SHELX and WinGX/ORTEP are critical tools for refining crystal structures and analyzing molecular geometries of such compounds .
Biological Activity
4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that exhibits significant biological activity due to its structural characteristics as an imidazole derivative. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
Structural Information
The molecular formula of this compound is C11H10N2O3. Its structure includes a benzoic acid moiety linked to an imidazole ring, which is crucial for its biological interactions.
Biological Activities
The compound has been reported to exhibit a wide range of biological activities, including:
- Antibacterial Activity : Imidazole derivatives are known for their antibacterial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against specific pathogens.
- Antifungal Activity : The compound has demonstrated antifungal properties, although the efficacy may vary depending on the fungal strain.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Antitumor Potential : Preliminary studies suggest that this compound could have antitumor effects, with ongoing research aimed at understanding its mechanisms in cancer cell lines.
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:
- Target Interaction : The imidazole ring allows the compound to bind effectively to biological targets, influencing cellular processes.
- Biochemical Pathways : It is known to affect pathways related to protein synthesis and nucleic acid metabolism, which are critical for bacterial growth and survival.
- Pharmacokinetics : The compound exhibits high solubility in water and polar solvents, enhancing its bioavailability and therapeutic potential.
Research Findings
Several studies have evaluated the biological activity of this compound:
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial effects of imidazole derivatives, this compound exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics such as ciprofloxacin.
- Anti-inflammatory Properties : Another research focused on the anti-inflammatory potential showed that the compound reduced inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.
Applications
The diverse biological activities of this compound make it a valuable candidate in several domains:
- Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents based on this compound for treating infections and cancer.
- Material Science : Its chemical properties allow for applications in developing new materials with specific functionalities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
